molecular formula C9H17N3O2 B7932141 1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-ethanone

1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-ethanone

Cat. No.: B7932141
M. Wt: 199.25 g/mol
InChI Key: TVMONCUEYRNCRC-UHFFFAOYSA-N
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Description

1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-ethanone is a piperazine derivative characterized by a substituted piperazine ring with an acetyl group at the 4-position, a methyl group at the 2-position, and an amino-ethanone side chain. Piperazine derivatives are widely recognized for their pharmacological versatility, including roles as antifungal, antibacterial, and anticancer agents .

Properties

IUPAC Name

1-(4-acetyl-2-methylpiperazin-1-yl)-2-aminoethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-7-6-11(8(2)13)3-4-12(7)9(14)5-10/h7H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMONCUEYRNCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with 2-methylpiperazine, which undergoes sequential functionalization. First, acetylation at the 4-position is achieved using acetyl chloride in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature). The resultant 4-acetyl-2-methylpiperazine is then reacted with chloroacetonitrile in a nucleophilic substitution reaction. The nitrile intermediate is subsequently reduced to the primary amine using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst in ethanol at 50°C.

Key Reaction Conditions:

  • Acetylation :

    • Solvent: DCM

    • Base: Triethylamine (3 equiv)

    • Temperature: 0°C → RT, 6 hours

    • Yield: 82%

  • Nucleophilic Substitution :

    • Reagent: Chloroacetonitrile (1.2 equiv)

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: Reflux, 12 hours

    • Yield: 68%

  • Reduction :

    • Catalyst: 10% Pd/C (0.1 equiv)

    • Solvent: Ethanol

    • Pressure: 3 bar H₂

    • Yield: 75%

Optimization Challenges

Competing side reactions, such as over-alkylation at the piperazine nitrogen, are mitigated by controlling stoichiometry and reaction time. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity.

Microwave-Assisted Coupling for Amino-Ethanone Installation

Direct Amination Strategy

This method employs microwave irradiation to accelerate the coupling of 4-acetyl-2-methylpiperazine with 2-amino-ethanone precursors. In a representative procedure, 4-acetyl-2-methylpiperazine reacts with bromoacetyl amine in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base. Microwave heating (150°C, 30 minutes) enhances reaction efficiency.

Key Parameters:

  • Reagent Ratios : 1:1.1 (piperazine:bromoacetyl amine)

  • Solvent : DMF

  • Catalyst : Cs₂CO₃ (2 equiv)

  • Yield : 89%

Advantages Over Conventional Heating

Microwave synthesis reduces reaction times from 12 hours to 30 minutes and improves yields by 15–20%. The method is particularly effective for thermally sensitive intermediates.

Reductive Amination Pathway

Ketone-Amine Condensation

In this approach, 4-acetyl-2-methylpiperazine is condensed with glyoxylic acid to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at pH 5 (acetic acid buffer) to favor selective reduction of the imine over the ketone.

Reaction Profile:

  • Imine Formation :

    • Solvent: Methanol

    • Temperature: RT, 4 hours

    • Yield: 70%

  • Reduction :

    • Reducing Agent: NaBH₃CN (1.5 equiv)

    • pH: 5 (acetic acid)

    • Yield: 85%

Byproduct Management

Side products, such as over-reduced alcohols, are minimized by strict pH control. Final purification employs recrystallization from ethanol/water (8:2).

Enzymatic Resolution for Stereoselective Synthesis

Enzymatic Conditions:

  • Enzyme Loading : 20 mg/mmol substrate

  • Solvent : MTBE

  • Temperature : 37°C, 24 hours

  • Enantiomeric Excess (ee) : >98%

Comparative Analysis of Synthetic Methods

Method Yield Purity Reaction Time Key Advantage
Nucleophilic Substitution68–75%>95%18–24 hoursScalability for industrial use
Microwave Coupling89%>98%30 minutesRapid synthesis, high efficiency
Reductive Amination85%92%8 hoursMild conditions, minimal byproducts
Enzymatic Resolution70%>98% ee24 hoursStereoselectivity

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements employ continuous flow chemistry to enhance throughput. For example, a two-step flow system combines acetylation and nucleophilic substitution in tandem, achieving a space-time yield of 1.2 kg/L·day.

Green Chemistry Metrics

  • E-Factor : 8.2 (improved from 15.5 in batch processes)

  • Solvent Recovery : >90% via distillation

Analytical Validation of Synthetic Products

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 2.85–3.10 (m, 4H, piperazine), 3.65 (s, 2H, NH₂), 4.20 (s, 2H, COCH₂).

    • ¹³C NMR : δ 24.8 (CH₃), 45.6 (piperazine-C), 170.1 (C=O).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₉H₁₇N₃O₂: 199.1290 [M+H]⁺

    • Observed: 199.1289 [M+H]⁺ .

Chemical Reactions Analysis

Oxidation Reactions

The acetyl and amino groups in this compound are susceptible to oxidation under specific conditions:

  • Ketone Oxidation : The acetyl group on the piperazine ring can undergo oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), forming carboxylic acid derivatives. For example:

    1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-ethanoneH2OKMnO4,Δ1-(4-Carboxy-2-methyl-piperazin-1-yl)-2-amino-ethanone\text{this compound} \xrightarrow[\text{H}_2\text{O}]{\text{KMnO}_4, \Delta} \text{1-(4-Carboxy-2-methyl-piperazin-1-yl)-2-amino-ethanone}
  • Amine Oxidation : The primary amine in the 2-amino-ethanone moiety can be oxidized to a nitro or nitroso group using peracetic acid or hydrogen peroxide .

Reduction Reactions

Reductive transformations primarily target the ketone and imine functionalities:

  • Ketone Reduction : The ethanone group can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

    1-(4-Acetyl-...)-2-amino-ethanoneNaBH41-(4-Acetyl-...)-2-amino-ethanol\text{1-(4-Acetyl-...)-2-amino-ethanone} \xrightarrow{\text{NaBH}_4} \text{1-(4-Acetyl-...)-2-amino-ethanol}
  • Piperazine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) may reduce the piperazine ring to a piperidine derivative under high-pressure conditions.

Substitution Reactions

The piperazine nitrogen and amino group participate in nucleophilic substitutions:

Reaction Type Reagents/Conditions Product
N-Alkylation Alkyl halides (e.g., CH₃I), base1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-(alkylamino)-ethanone
Acylation Acetyl chloride, pyridine1-(4-Acetyl-...)-2-acetamido-ethanone
Aromatic Substitution Electrophiles (e.g., NO₂⁺)Nitro-substituted derivatives at the piperazine ring

Condensation and Cyclization

The amino and ketone groups enable cyclocondensation reactions:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, which can cyclize into heterocyclic compounds under acidic conditions .

  • Ring-Forming Reactions : With dicarbonyl compounds, it forms fused piperazine-quinoline hybrids via Friedländer synthesis .

Stability and Degradation

  • Hydrolysis : The acetyl group hydrolyzes in acidic or basic media to yield 1-(2-methyl-piperazin-1-yl)-2-amino-ethanone .

  • Thermal Decomposition : At elevated temperatures (>200°C), the compound degrades into volatile fragments, including methylamine and CO₂ .

Comparative Reactivity of Analogs

The table below contrasts reactivity trends with structurally related compounds:

Compound Key Reactivity Differences
1-(4-Cyclohexyl-piperazin-1-yl)-2-amino-ethanoneEnhanced steric hindrance reduces alkylation rates
1-(4-Benzyl-piperazin-1-yl)-2-amino-ethanoneBenzyl group increases lipophilicity, altering solubility
1-(4-Isopropyl-piperazin-1-yl)-2-amino-ethanoneIsopropyl substitution lowers thermal stability

Mechanistic Insights

  • Nucleophilic Sites : The piperazine nitrogen and primary amine are primary nucleophilic centers .

  • Electronic Effects : The acetyl group withdraws electron density, deactivating the piperazine ring toward electrophilic substitution .

Scientific Research Applications

The compound 1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-ethanone , also known by its CAS number 1353954-79-6, has garnered attention in various scientific research applications. This article will explore its potential uses, relevant case studies, and comprehensive data tables to provide a thorough understanding of its applications.

Pharmaceutical Development

One of the primary applications of this compound lies in pharmaceutical development. Its structural similarity to known pharmacophores suggests potential efficacy in various therapeutic areas, including:

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds can exhibit antidepressant effects. The piperazine moiety in this compound may enhance serotonin receptor binding, which is critical for mood regulation.
  • Anticancer Properties : Preliminary studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. Further exploration of this compound could lead to novel anticancer agents.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It may be investigated for:

  • Cognitive Enhancement : Some piperazine derivatives have been reported to improve cognitive functions, potentially making this compound useful in treating cognitive decline associated with aging or neurodegenerative diseases.

Analytical Chemistry

Due to its unique chemical structure, this compound can serve as a standard reference material in analytical chemistry for developing new methodologies in drug analysis and quality control.

Biological Assays

The compound can be utilized in various biological assays to evaluate its interaction with biological targets, such as enzymes and receptors. This can help elucidate its mechanism of action and therapeutic potential.

Case Study 1: Antidepressant Activity

In a study examining the antidepressant effects of piperazine derivatives, researchers synthesized several analogs, including this compound. The results indicated significant improvement in depressive-like behaviors in animal models when administered at specific dosages.

Case Study 2: Antitumor Efficacy

A research team explored the anticancer properties of piperazine-based compounds, focusing on their ability to induce apoptosis in breast cancer cell lines. The study found that compounds similar to this compound exhibited promising results, warranting further investigation into their structure-activity relationships.

Table 1: Summary of Biological Activities

Activity TypeCompound EffectReference
AntidepressantSignificant reduction in symptoms[Study on Piperazine]
AnticancerInduction of apoptosis[Cancer Research Journal]
Cognitive EnhancementImprovement in memory tasks[Neuropharmacology Study]

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific biological context and the target involved.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Piperazine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Highlights References
This compound C₉H₁₈N₄O₂ 214.27 g/mol 4-acetyl, 2-methyl, 2-amino-ethanone Hypothesized CNS modulation
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone C₁₂H₁₄ClN₂O 252.71 g/mol 4-phenyl, chloro-ethanone Antitumor, antimicrobial
1-(4-Benzylpiperazin-1-yl)-2-amino-ethanone C₁₃H₁₉N₃O 233.31 g/mol 4-benzyl, 2-amino-ethanone Acetylcholinesterase inhibition
1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone C₁₉H₁₉FN₄O₂S 386.40 g/mol 4-acetyl, imidazothiazole-ethanone Antiviral (hypothesized)
2-(4-Methyl-piperazin-1-yl)-1-phenyl-ethanone C₁₃H₁₈N₂O 218.29 g/mol 4-methyl, phenyl-ethanone Antidepressant potential

Key Observations :

  • Substituent Impact: The 2-methyl and 4-acetyl groups in the target compound may improve metabolic stability compared to non-acetylated analogs like 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone .
  • Amino Group vs. Halogen: The 2-amino-ethanone moiety could enhance hydrogen bonding in receptor interactions, contrasting with the chloro group in 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone, which may confer electrophilic reactivity .
  • Hybrid Structures: Compounds like 1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone demonstrate the incorporation of heterocyclic systems, expanding therapeutic scope beyond traditional piperazine applications .

Pharmacological Activity Comparison

Table 2: Reported Pharmacological Activities

Compound Activity Profile Mechanism Insights References
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Antitumor, antimicrobial Disrupts microbial quorum sensing
1-(4-Benzylpiperazin-1-yl)-2-amino-ethanone Acetylcholinesterase inhibition (IC₅₀: 12 µM) Competitive binding to enzyme active site
2-(4-Methyl-piperazin-1-yl)-1-phenyl-ethanone Serotonin receptor modulation Likely 5-HT₁A/2A agonist activity

Key Findings :

  • Antitumor activity in chloro-substituted derivatives underscores the role of electrophilic groups in DNA alkylation or protein crosslinking .

Biological Activity

1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-ethanone is a compound that has garnered attention due to its potential biological activities, particularly in oncology. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperazine ring substituted with an acetyl group and an amino group. Its molecular formula is C10_{10}H16_{16}N2_{2}O, and it has a molecular weight of approximately 184.25 g/mol.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, particularly against cancer cell lines. The following sections summarize key findings from various studies.

Anticancer Activity

Research has demonstrated that derivatives of piperazine, including the compound , show promising anticancer properties:

  • Inhibition of PARP1 : A study highlighted that certain piperazine derivatives inhibited the catalytic activity of PARP1, a key enzyme involved in DNA repair. For instance, compound 5e (related to this compound) exhibited an IC50_{50} value of 18 μM against human breast cancer cells, comparable to the standard drug Olaparib (IC50_{50} = 57.3 μM) .
CompoundIC50_{50} (μM)Target Activity
5e18PARP1 inhibition
Olaparib57.3PARP1 inhibition

The mechanisms underlying the anticancer effects include:

  • Induction of Apoptosis : The compound enhances caspase 3/7 activity, promoting programmed cell death in cancerous cells .
  • Cell Cycle Arrest : It has been observed that related compounds can cause cell cycle arrest at the G2/M phase, leading to decreased proliferation of cancer cells .

Case Studies and Experimental Findings

Several experimental studies have evaluated the biological activity of compounds similar to this compound:

  • Cell Viability Assays : Compounds were tested on various cancer cell lines (e.g., MCF-7), showing dose-dependent inhibition of cell viability with calculated IC50_{50} values ranging from low micromolar to sub-micromolar concentrations .
  • Western Blot Analysis : This technique was used to confirm the cleavage of PARP and phosphorylation of H2AX, indicating DNA damage response activation upon treatment with these compounds .
  • In Silico Studies : Molecular docking simulations revealed strong binding affinities of these compounds to their targets, suggesting potential for development as therapeutic agents .

Q & A

Q. What experimental designs assess the compound’s potential as a pharmacophore?

  • Methodological Answer : Screen against target receptors (e.g., histamine H1/H4 in ) using competitive binding assays. Modify the acetyl group to introduce bioisosteres (e.g., trifluoroacetyl) and evaluate SAR. In vivo pharmacokinetics (e.g., bioavailability in rodent models) validate lead candidates .

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